molecular formula C₁₄H₂₆N₃O₆P B1147020 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt CAS No. 55428-52-9

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Cat. No.: B1147020
CAS No.: 55428-52-9
M. Wt: 363.35
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Description

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis, particularly in the formation of phosphoramidate linkages, which are crucial in the development of various pharmaceuticals and biochemical tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically involves the reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with phosphorus oxychloride, followed by the addition of triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with Phosphorus Oxychloride: This step is conducted in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.

    Addition of Triethylamine: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction, resulting in the formation of the triethylamine salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

    Substitution: Products vary depending on the nucleophile used but generally include substituted phosphoramidates.

    Reduction: The major product is 2-(N,N-Dimethylamino)-4-aminophenyl phosphate triethylamine salt.

    Oxidation: The major product is the N-oxide derivative of the original compound.

Scientific Research Applications

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: The compound is used in the synthesis of nucleotide analogs and other biochemical tools.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves its ability to form stable phosphoramidate linkages. These linkages are crucial in various biochemical processes, including the inhibition of specific enzymes. The compound interacts with molecular targets through its phosphate group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate: Similar in structure but without the triethylamine salt.

    4-Dimethylaminopyridine (DMAP): A related compound used as a catalyst in organic synthesis.

    N,N-Dimethylaminoethyl Methacrylate (DMAEMA): Another compound with a dimethylamino group, used in polymer chemistry.

Uniqueness

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the triethylamine salt enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings.

Properties

IUPAC Name

[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWGLBKGTXBFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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